molecular formula C25H24N2OS B2489839 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 851412-22-1

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2489839
CAS RN: 851412-22-1
M. Wt: 400.54
InChI Key: NAAAOZFUTKBGAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from common intermediates, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with appropriate thiols or thione derivatives. These processes are detailed for compounds with similar structural motifs, showcasing techniques like cyclocondensation, and are characterized by methods including IR, NMR, and Mass spectra (Ramalingam et al., 2019).

Molecular Structure Analysis

The study of molecular structure involves analyzing the spatial arrangement of atoms within the compound. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate these structures, providing insights into the compound's conformation and stereochemistry. For instance, compounds with indole and acetamide groups have been structurally characterized to reveal their geometric configurations and intermolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives include cyclocondensation and reactions with various electrophiles and nucleophiles to synthesize a wide range of derivatives with potential biological activity. These reactions are carefully designed to introduce specific functional groups that modulate the compound's reactivity and interaction capabilities (Saxena et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and can be determined using a variety of physical characterization techniques.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are essential for predicting how these compounds interact in chemical reactions. For example, the pKa determination of acetamide derivatives provides insight into their acidity and protonation states under different pH conditions, which is critical for their chemical behavior and potential applications in synthesis (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Researchers have synthesized compounds structurally similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide with potent antimicrobial and antioxidant activities. These compounds have been shown to effectively inhibit the growth of various bacterial and fungal species. Additionally, they possess antioxidant properties, which are crucial for neutralizing harmful free radicals in biological systems (Naraboli & Biradar, 2017); (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitumor Activity

  • New derivatives with structures closely related to 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for antitumor activities. These compounds have exhibited significant anticancer activity against various cancer cell lines, suggesting potential for cancer treatment applications (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and Geometry Optimization

  • A new indole acetamide derivative has been synthesized and subjected to molecular docking analysis targeting the cyclooxygenase COX-1 and 2 domains, suggesting potential anti-inflammatory properties. The molecular structure and intermolecular interactions have been thoroughly analyzed, indicating the compound's stability and interaction potentials (Al-Ostoot et al., 2020).

NMR Study of Novel Derivatives

  • NMR techniques have been employed to study the structure and isomeric nature of novel derivatives structurally similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide. These studies are crucial for understanding the chemical nature and potential reactivity of such compounds (Li Ying-jun, 2012).

Antiviral Potential Against SARS-CoV-2

  • Derivatives of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide have been discovered as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting a potential role in the development of treatments for COVID-19 (Zhang et al., 2021).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-2-19-12-14-21(15-13-19)26-25(28)18-29-24-17-27(16-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAAOZFUTKBGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-ethylphenyl)acetamide

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